Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate
Description
Ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate is a structurally complex molecule featuring a piperidine-3-carboxylate core substituted with a 6-ethoxyquinoline moiety and a benzenesulfonyl group. The ethoxy substituent at position 6 of the quinoline ring may influence solubility and steric interactions. This compound is likely synthesized via multi-step reactions involving sulfonylation, nucleophilic substitution, or coupling strategies, as inferred from analogous syntheses in the literature .
Properties
IUPAC Name |
ethyl 1-[3-(benzenesulfonyl)-6-ethoxyquinolin-4-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-3-31-19-12-13-22-21(15-19)24(27-14-8-9-18(17-27)25(28)32-4-2)23(16-26-22)33(29,30)20-10-6-5-7-11-20/h5-7,10-13,15-16,18H,3-4,8-9,14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHLIKYHHMHPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCC(C4)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related piperidine carboxylate derivatives, focusing on substituent effects, synthetic methodologies, and spectroscopic characteristics.
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing Groups : The benzenesulfonyl group in the target compound enhances electrophilicity compared to the 4-methylbenzyl group in , which is electron-donating. This difference may influence binding affinity in biological targets.
- Heterocyclic Diversity: The quinoline moiety in the target compound distinguishes it from isoxazolopyrimidine derivatives (e.g., ), which exhibit distinct electronic and steric profiles.
- Solubility: The 6-ethoxy group on the quinoline ring may improve aqueous solubility compared to trifluoromethyl-substituted analogues (e.g., ), which are typically more lipophilic.
Key Observations :
- Sulfonylation Efficiency : The target compound’s benzenesulfonyl group may require optimized reaction conditions (e.g., base strength, solvent polarity) compared to 4-chlorophenylsulfonyl derivatives .
- Heterocycle Formation: Quinoline synthesis often involves Skraup or Friedländer reactions, which are absent in simpler piperidine derivatives (e.g., ).
Spectroscopic and Analytical Data
Key Observations :
- Ester Group Signals : The ethoxy group in the target compound would produce characteristic quartets (δ ~4.10–4.30) similar to and .
- Aromatic Region: The quinoline and benzenesulfonyl groups would generate complex multiplet signals in the δ 7.50–8.50 range, distinct from simpler piperidine derivatives.
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